An In-depth Technical Guide to 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (CAS Number 1864056-43-8)
An In-depth Technical Guide to 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (CAS Number 1864056-43-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride (CAS No. 1864056-43-8), a substituted phenethylamine derivative. Due to the limited specific research data available for this compound, this document serves as a foundational resource, offering insights into its chemical properties, potential synthetic pathways, and the analytical methodologies required for its characterization. Furthermore, this guide explores the broader pharmacological context of substituted phenethylamines, providing a framework for potential research applications and drug development efforts. The information presented herein is intended to empower researchers to approach this molecule with a robust understanding of its characteristics and the experimental avenues available for its study.
Introduction and Chemical Identity
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a primary amine hydrochloride salt. Structurally, it belongs to the broad class of substituted phenethylamines, which are known for their diverse pharmacological activities.[1][2] The molecule features a phenethylamine core with an ethoxy group at the para position of the phenyl ring and a pentyl chain at the alpha position of the ethylamine side chain. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[3]
While this compound is available from several chemical suppliers, there is a notable absence of dedicated scientific literature or patents detailing its specific synthesis, biological activity, or applications.[4][5] Therefore, this guide will also focus on established principles and methodologies applicable to novel compounds within this chemical class.
Physicochemical Properties
A summary of the known physicochemical properties of 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is presented in Table 1. This data has been compiled from various chemical supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 1864056-43-8 | [4][5] |
| Molecular Formula | C₁₃H₂₂ClNO | |
| Molecular Weight | 243.78 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Room temperature, inert atmosphere | |
| SMILES Code | CCCCC(C1=CC=C(OCC)C=C1)N.[H]Cl | |
| InChI Key | JRACPWFAZPWYIJ-UHFFFAOYSA-N | [4] |
Synthesis and Purification
While a specific, published synthesis for 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride has not been identified, a plausible and common retrosynthetic approach for this class of compounds involves the reductive amination of a corresponding ketone. The following section outlines a generalized, hypothetical synthetic workflow.
Proposed Synthetic Pathway
The synthesis would likely commence from 1-(4-ethoxyphenyl)pentan-1-one. This ketone intermediate can be subjected to reductive amination to yield the target primary amine. The final step would involve the formation of the hydrochloride salt.
Caption: Proposed general synthetic workflow.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-ethoxyphenyl)pentan-1-one A Friedel-Crafts acylation of phenetole with valeryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would be a standard method.
Step 2: Reductive Amination to form 1-(4-Ethoxyphenyl)pentan-1-amine
-
Dissolve 1-(4-ethoxyphenyl)pentan-1-one in a suitable solvent such as methanol or ethanol.
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Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work up the reaction by quenching with water, followed by extraction with an organic solvent.
-
Purify the resulting free base amine using column chromatography or distillation.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified 1-(4-ethoxyphenyl)pentan-1-amine free base in a suitable anhydrous solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Analytical Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will be instrumental in confirming the presence of the ethoxy group, the pentyl chain, and the aromatic protons. The chemical shifts and coupling patterns will provide detailed structural information.
-
¹³C NMR will show the number of unique carbon atoms, confirming the overall carbon skeleton.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion of the free base, [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key vibrational bands for the N-H bonds of the primary amine, C-H bonds (aromatic and aliphatic), and the C-O bond of the ether will be present.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reversed-phase column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) would be a suitable starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The free base form of the compound can be analyzed by GC-MS to assess its volatility and fragmentation pattern.
Other Analytical Techniques
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Melting Point Analysis: A sharp melting point range is a good indicator of purity.
-
Elemental Analysis: This will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for the molecular formula.
Potential Pharmacological Context and Research Applications
Given its structure as a substituted phenethylamine, 1-(4-ethoxyphenyl)pentan-1-amine hydrochloride may interact with monoamine neurotransmitter systems.[1][6] Many substituted phenethylamines are known to act as central nervous system stimulants, hallucinogens, or entactogens.[2]
Structure-Activity Relationships (SAR)
The biological activity of phenethylamines is highly dependent on the nature and position of substituents on the phenyl ring and the side chain.
-
Para-Substitution: The ethoxy group at the para-position is expected to influence the compound's lipophilicity and its interaction with biological targets. Methoxy and other alkoxy groups at this position are common in psychoactive phenethylamines.
-
Alpha-Alkylation: The pentyl group at the alpha position is a significant structural feature. Alpha-alkylation can affect the metabolic stability of the compound and its selectivity for different monoamine transporters (dopamine, norepinephrine, and serotonin transporters).
Potential Research Areas
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Neurotransmitter Reuptake Inhibition: A primary area of investigation would be to screen the compound for its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin.[7] This can be performed using in vitro assays with synaptosomes or cell lines expressing the respective transporters.
-
Receptor Binding Assays: The compound could be tested for its affinity to various G-protein coupled receptors (GPCRs), particularly serotonergic and adrenergic receptors, which are common targets for phenethylamines.[8]
-
In Vivo Behavioral Studies: Should in vitro activity be confirmed, animal models could be used to investigate potential stimulant, antidepressant, or other behavioral effects.
Caption: Logical workflow for pharmacological evaluation.
Safety and Handling
Based on the GHS information provided by suppliers, 1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride should be handled with appropriate safety precautions.
Hazard Identification
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
Recommended Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry and well-ventilated place.
Conclusion
1-(4-Ethoxyphenyl)pentan-1-amine hydrochloride is a research chemical with a structure that suggests potential activity within the central nervous system. This guide has provided a comprehensive overview of its known properties and has outlined a logical and scientifically grounded approach for its synthesis, characterization, and potential pharmacological evaluation. Researchers and drug development professionals are encouraged to use this document as a starting point for their investigations into this and other novel substituted phenethylamines, while adhering to strict safety protocols. The lack of existing data presents a unique opportunity for original research to elucidate the properties and potential applications of this compound.
References
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-substituted amine analogs. Retrieved from [Link]
- Iñigo, A., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(11), 3189.
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UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]
- MDPI. (2022).
- ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5147-5155.
- Biomolecules & Therapeutics. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 455-463.
- PubMed Central. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists.
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YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3254124A - Aminoketones and methods for their production.
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Grokipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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